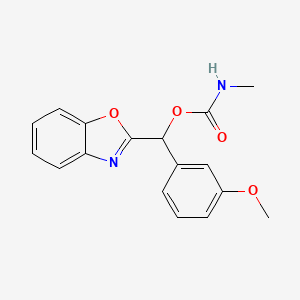
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure includes a benzoxazole ring, a methoxyphenyl group, and a methylcarbamate moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include K₂CO₃ as a base and TBHP (tert-butyl hydroperoxide) as an oxidant . The reaction is often carried out in solvents like methyl cyanide or DMSO under argon atmosphere with blue LED irradiation .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Metal catalysts and ionic liquid catalysts are commonly employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of K₂CO₃ and blue LED irradiation.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole N-oxides, while reduction can yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methoxyphenyl) N-methylcarbamate: Shares the methoxyphenyl and methylcarbamate moieties but lacks the benzoxazole ring.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Contains a benzoxazole ring and methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is unique due to its combination of a benzoxazole ring, methoxyphenyl group, and methylcarbamate moiety. This unique structure imparts specific biological activities and chemical properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
104029-70-1 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
[1,3-benzoxazol-2-yl-(3-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O4/c1-18-17(20)23-15(11-6-5-7-12(10-11)21-2)16-19-13-8-3-4-9-14(13)22-16/h3-10,15H,1-2H3,(H,18,20) |
InChI-Schlüssel |
KVHMBHAQEVMLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC(C1=CC(=CC=C1)OC)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
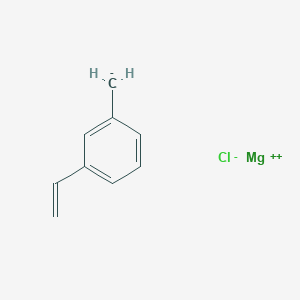
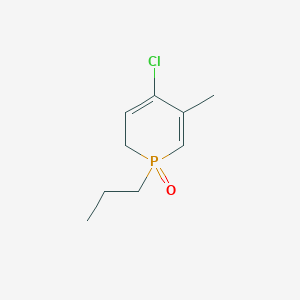
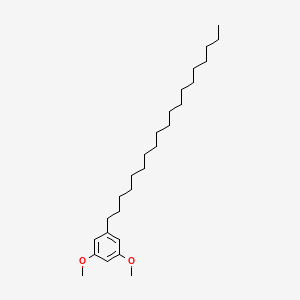
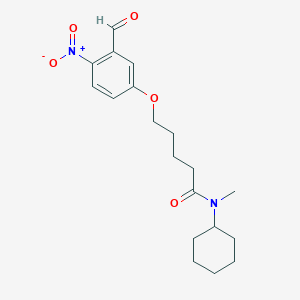

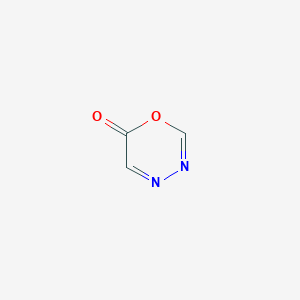
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
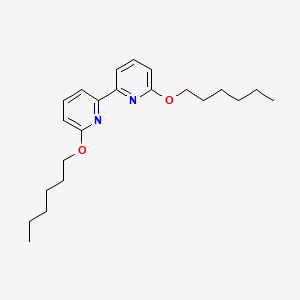
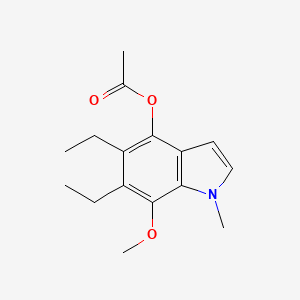
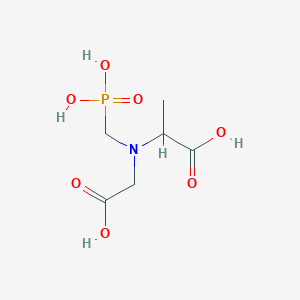

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
